molecular formula C13H11N3O4S B5848823 N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5848823
M. Wt: 305.31 g/mol
InChI Key: WSMYDRUJMBUJNP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and a dihydropyrimidinone moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-11-3-4-14-13(16-11)21-6-12(18)15-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMYDRUJMBUJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Dihydropyrimidinone Moiety: This involves the Biginelli reaction, where urea, an aldehyde, and a β-keto ester are reacted under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the dihydropyrimidinone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The dihydropyrimidinone moiety can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring and dihydropyrimidinone moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)acetamide
  • N-(1,3-benzodioxol-5-yl)thioacetamide
  • N-(1,3-benzodioxol-5-yl)-2-(4-bromophenylsulfanyl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of both the benzodioxole and dihydropyrimidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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